molecular formula C8H9BrN2 B15357702 2-Bromo-5-cyclobutylpyrazine CAS No. 1086382-80-0

2-Bromo-5-cyclobutylpyrazine

Cat. No.: B15357702
CAS No.: 1086382-80-0
M. Wt: 213.07 g/mol
InChI Key: VNWBOWOJKOWMJC-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclobutylpyrazine is a chemical compound characterized by a bromine atom and a cyclobutyl group attached to a pyrazine ring. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclobutylpyrazine typically involves the bromination of cyclobutylpyrazine. This can be achieved through electrophilic aromatic substitution reactions where bromine acts as the electrophile. The reaction conditions often require a catalyst, such as iron(III) bromide, and are conducted under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors with continuous monitoring of reaction parameters. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclobutylpyrazine undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen-containing group, such as hydroxyl or carbonyl groups.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of cyclobutylpyrazine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Products include this compound oxide.

  • Reduction: The major product is cyclobutylpyrazine.

  • Substitution: Substituted pyrazines with various functional groups.

Scientific Research Applications

2-Bromo-5-cyclobutylpyrazine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-cyclobutylpyrazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 2-Bromopyrazine

  • 2-Bromo-6-cyclobutylpyrazine

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Properties

CAS No.

1086382-80-0

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-bromo-5-cyclobutylpyrazine

InChI

InChI=1S/C8H9BrN2/c9-8-5-10-7(4-11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

VNWBOWOJKOWMJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(C=N2)Br

Origin of Product

United States

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